molecular formula C20H18N2O6S2 B10947997 2-{[3-(benzylsulfonyl)-5-nitrophenyl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

2-{[3-(benzylsulfonyl)-5-nitrophenyl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10947997
M. Wt: 446.5 g/mol
InChI Key: DZPZBSJLPNHDFQ-UHFFFAOYSA-N
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Description

2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a benzylsulfonyl group, a nitrophenyl group, and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Nitration: The benzylsulfonyl chloride is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.

    Thioether Formation: The nitrobenzylsulfonyl chloride is reacted with a thiol compound to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with 2-furylmethylamine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique electronic properties could be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen-containing functional groups.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzylsulfonyl and nitrophenyl groups could interact with the active site of the enzyme, while the furylmethyl group may enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-N-CYCLOPROPYLACETAMIDE: This compound has a cyclopropyl group instead of a furylmethyl group.

    2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-N-(2-THIENYLMETHYL)ACETAMIDE: This compound features a thienylmethyl group instead of a furylmethyl group.

Uniqueness

The presence of the furylmethyl group in 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE imparts unique electronic and steric properties that can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C20H18N2O6S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-(3-benzylsulfonyl-5-nitrophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18N2O6S2/c23-20(21-12-17-7-4-8-28-17)13-29-18-9-16(22(24)25)10-19(11-18)30(26,27)14-15-5-2-1-3-6-15/h1-11H,12-14H2,(H,21,23)

InChI Key

DZPZBSJLPNHDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)SCC(=O)NCC3=CC=CO3)[N+](=O)[O-]

Origin of Product

United States

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